Journal Name:Current Research in Green and Sustainable Chemistry
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Exploring the Effects of Residence Time on the Utility of Stable Isotopes and S/C Ratios as Proxies for Ocean Connectivity
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1021/acsearthspacechem.3c00018
Various geochemical proxies have been developed to determine if ancient sedimentary strata were deposited in marine or nonmarine environments. A critical parameter for proxy reliability is the residence time of aqueous species in seawater, which is rarely considered for proxies relying on stable isotopes and elemental abundance ratios. Differences in residence time may affect our ability to track geologically short-lived alternations between marine and nonmarine conditions. To test this effect for sulfur and nitrogen isotopes and sulfur/carbon ratios, we investigated a stratigraphic section in the Miocene Oberpullendorf Basin in Austria. Here, previous work revealed typical seawater-like rare earth element and yttrium (REY) systematics transitioning to nonmarine-like systematics. This shift was interpreted as a brief transition from an open marine depositional setting to a restricted embayment with a reduced level of exchange with the open ocean and possibly freshwater influence. Our isotopic results show no discernible response in carbonate-associated sulfate sulfur isotopes and carbon/sulfur abundance ratios during the interval of marine restriction inferred from the REY data, but nitrogen isotopes show a decrease by several permil. This observation is consistent with the much longer residence time of sulfate in seawater compared with REY and nitrate. Hence, this case study illustrates that the residence time is a key factor for the utility of seawater proxies. In some cases, it may make geochemical parameters more sensitive to marine water influx than paleontological observations, as in the Oberpullendorf Basin. Particular care is warranted in deep time, when marine residence times likely differ markedly from the modern.
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Viscosity, Glass Formation, and Mixing Times within Secondary Organic Aerosol from Biomass Burning Phenolics
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1021/acsearthspacechem.3c00039
Biomass burning events emit large amounts of phenolic compounds, which are oxidized in the atmosphere and form secondary organic aerosol (SOA). Using the poke-flow technique, we measured relative humidity (RH)-dependent viscosities of SOA generated by the oxidation of three biomass burning phenolic compounds: catechol, guaiacol, and syringol. All systems had viscosity 2 × 108 Pa s at RH ≲ 3% at room temperature. At RH values of 0–10%, the viscosities of these SOA were at least 2 orders of magnitude higher than the viscosity of primary organic aerosol from biomass burning. We also developed a parameterization for predicting the viscosity of phenolic biomass burning SOA as a function of RH and temperature. Based on this parameterization, the viscosity of phenolic biomass burning SOA is strongly dependent on both RH and temperature. Under dry conditions, phenolic biomass burning SOA is highly viscous at room temperature (∼109 Pa s) and becomes a glass (viscosity > 1012 Pa s) when the temperature is 1012 Pa s) above ∼9 km. Furthermore, the mixing time of organic molecules in a 200 nm phenolic biomass burning SOA particle exceeds 1 h above 3 km in the troposphere.
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Competition between Abstraction and Addition Channels for the Reaction between the OH Radical and Vinyl Alcohol in the Interstellar Medium
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1021/acsearthspacechem.3c00110
Vinyl alcohol (Vy) and hydroxyl radical (OH) are involved in several processes, which take place in environments characterized by very different physical–chemical conditions, ranging from the low pressures and temperatures typical of the interstellar medium (ISM) up to the high temperatures of interest for combustion processes. A gas-phase reaction mechanism involving Vy and OH has been proposed as a possible path for the formation of (Z)-1,2-ethenediol (Et), a molecule recently identified in the ISM. Et, the enolic form of glycolaldehyde, is considered a key precursor for the formation of sugars in both interstellar and prebiotic chemistry. We have therefore undertaken a detailed quantum chemical study of possible reaction channels starting from the interaction between the OH radical and both conformers of Vy (syn and anti). The formation of a prereactive complex always represents the first step of the reaction, which can then proceed through the attack to the C═C double bond (leading in turn to the formation of different dissociation products) or through hydrogen abstraction, which eventually produces a radical species and water. Then, a master equation approach based on ab initio transition state theory has been employed to calculate the reaction rate constants of different products for temperatures up to 500 K. A comparison of the kinetic results for the different reaction channels shows that hydrogen abstraction is strongly favored for both Vy conformers and leads to the formation of water and CH2CHO radical. As a matter of fact, formation of Et is strongly disfavored under the harsh conditions of the ISM from both kinetic and thermodynamic points of view because of the high activation energy and strong endothermicity of the corresponding reaction path.
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Large Uncertainties in the Thermodynamics of Phosphorus (III) Oxide (P4O6) Have Significant Implications for Phosphorus Species in Planetary Atmospheres
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-05-22 , DOI: 10.1021/acsearthspacechem.3c00016
Phosphorus (III) oxide (P4O6) has been suggested to be a major component of the gas phase phosphorus chemistry in the atmospheres of gas giant planets and of Venus. However, P4O6’s proposed role is based on thermodynamic modeling, itself based on values for the free energy of formation of P4O6 estimated from limited experimental data. Values of the standard Gibbs free energy of formation (ΔGo(g)) of P4O6 in the literature differ by up to ∼656 kJ/mol, a huge range. Depending on which value is assumed, P4O6 may either be the majority phosphorus species present or be completely absent from modeled atmospheres. Here, we critically review the literature thermodynamic values and compare their predictions to observed constraints on P4O6 geochemistry. We conclude that the widely used values from the NIST/JANAF database are almost certainly too low (predicting that P4O6 is more stable than is plausible). We show that, regardless of the value of ΔGo(g) for P4O6 assumed, the formation of phosphine from P4O6 in the Venusian atmosphere is thermodynamically unfavorable. We conclude that there is a need for more robust data on both the thermodynamics of phosphorus chemistry for astronomical and geological modeling in general and for understanding the atmosphere of Venus and the gas giant planets in particular.
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Oxychloride Generation by Electrostatic Discharge (ESD) of Martian Dust and Detection by Infrared Spectroscopy
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-03-30 , DOI: 10.1021/acsearthspacechem.2c00339
Stable oxychlorides, mainly composed of ClO4–, ClO3–, or their mixture, are significantly enriched on the Martian surface (up to ∼0.5%) compared to Earth. ClO4– and ClO3– have different physicochemical properties and biological activities. They are also important candidates for in situ resource utilization (ISRU) and even the food sources of potential Martian lives. Therefore, it is of great scientific significance to determine the species of oxychlorides, especially the ratio of ClO4–/ClO3– on the Martian surface, not only for Martian environmental evolution and life search but also for Martian resource development. In this study, first, a simulation of oxychloride generation by electrostatic discharge (ESD) of the Martian dust storm was performed under simulated Martian conditions. Second, the spectral features of the Fourier transform infrared attenuated total reflection (FTIR-ATR) spectra and liquid transmission (FTIR-TR) spectra of ClO4– and ClO3– were characterized, and a quantitative model between their IR spectra and their concentrations was built. Finally, the concentration of ClO4– and ClO3– in the ESD reaction product under various reaction times and the ratio of ClO4–/ClO3– was detected and analyzed. Our results provide valuable information for the study of the origin of the mechanism, the scientific estimation of the abundance and the species of oxychlorides on the Martian surface, and even the feasibility of ISRU on the Martian surface.
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Photooxidation Chemistry of Hydrofluoroolefins: Assessing the Impact of Substituents on the Greenhouse Gas Replacements
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-03-29 , DOI: 10.1021/acsearthspacechem.3c00013
Hydrofluoroolefins (HFOs) have been evaluated in the literature as potential replacements for chlorofluorocarbons (CFCs). Herein, we investigate the photooxidation reaction mechanisms and kinetics of typical HFOs, particularly HFO-1345fz and HFO-1483fzzm, using quantum chemical approaches to systematically understand their potential impact on ozone destruction and global warming. Results show that OH-addition to the C═C bond is the dominant pathway for the photooxidation reactions of HFO-1345fz and HFO-1483fzzm because of the lower energy barriers and more negative reaction energies compared to the H-abstraction pathway. In the temperature range of 216–298 K, the rate constants of the photooxidation for HFO-1483fzzm are larger than those for HFO-1345fz, which is attributed to fewer F atoms at the α-position of the C═C bond. Assessment of global warming potential and lifetimes of HFO-1483fzzm and of HFO-1345fz shows that these HFOs exhibit short residence times and small influence on global warming. Our results provide kinetic and mechanism data for the proposal and usage of the new replacement of CFCs. Moreover, it reveals the importance of further assessing the impact of HFOs on the regional environment rather than on global warming.
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Evolution of the Pristane/Phytane Ratio with Maturity of Lacustrine Source Rocks: Implications of a Thermal Simulation Experiment
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-27 , DOI: 10.1021/acsearthspacechem.3c00011
The pristane/phytane ratio (Pr/Ph) of source rocks has been extensively used for the identification of paleosedimentary environments and oil–source rock correlations. However, the influences of maturity on the Pr/Ph ratio are not fully understood, which largely limits the applicability of this parameter under geological conditions. Based on a thermal simulation experiment performed on typical lacustrine source rock samples and systematic research on geological source rock samples, the evolution of the Pr/Ph ratio with increasing maturity was investigated in this study. The results indicate that the Pr/Ph ratios of the two source rock extracts progressively decrease with increasing maturity, and the decrease in this parameter is more significant for shallow lacustrine samples than for deep lacustrine samples. The Pr/Ph ratios of the two types of source rocks are different at the oil generation stage with EasyRo less than 1.02% but are similar at the oil cracking stage with EasyRo larger than 1.02%. The Pr and Ph of source rocks are contributed by both biogenic and thermal origins, which are largely determined by the sedimentary environment and maturity, respectively, and the contributions of the two origins are diverse at different maturity stages. The Pr/Ph ratio is mainly controlled by the sedimentary environment at the diagenetic stage, by both sedimentary and thermal maturity at the oil generation stage, and by thermal maturity at the oil cracking stage. The Pr/Ph ratio of source rocks can be used to identify sedimentary environments and oil–source rock correlations at diagenetic and oil generation stages.
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Modeling the Impact of the Organic Aerosol Phase State on Multiphase OH Reactive Uptake Kinetics and the Resultant Heterogeneous Oxidation Timescale of Organic Aerosol in the Amazon Rainforest
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-24 , DOI: 10.1021/acsearthspacechem.2c00366
Accurate predictions of chemical lifetime, i.e., oxidation timescale and change in the mass of organic aerosols (OAs) in atmospheric models, are critical to quantify the impacts of OA on aerosol–cloud interactions, radiative forcing, and air quality. The heterogeneous oxidation of OA by hydroxyl (OH) radicals is a key process governing OA mass changes during their oxidation. Recently, laboratory observations of the OH uptake coefficient (γOH) and heterogeneous reaction rate (khet,OH) for different OA systems with varying phase states have been combined to develop a new parameterization of γOH and khet,OH as a function of the OA phase state, i.e., viscosity (ηOA). In this work, we use a recently published viscosity prediction framework to analyze the new γOH and khet,OH parameterization with a box model. Subsequently, we implement this box model to predict γOH and khet,OH over the Amazon rainforest in the dry-to-wet transition season with both significant biomass burning and biogenic influences. Relevant parameters within our box model are specified based on detailed regional model simulations over the Amazon using the Weather Research and Forecasting model coupled with Chemistry (WRF-Chem). ηOA is predicted as a function of species volatility, OA composition (including water uptake) along with ambient relative humidity (RH), and temperature. Based on ambient conditions simulated by WRF-Chem over the entire atmospheric column, we use the box model to predict the upper bounds of the heterogeneous oxidation timescale of OA. Based on previous laboratory measurements, we assume that this heterogeneous OH oxidation causes fragmentation (carbon loss) of OA, followed by the evaporation of the fragmented molecules that results in the exponential decay of OA. We predict that the oxidation timescale of OA is ∼1 month near the Earth’s surface in the pristine Amazonian background because of low OH concentrations. But OA is oxidized more rapidly within urban and wildfire plumes near the Earth’s surface with an order of magnitude higher OH concentrations compared to the pristine background, causing the simulated oxidation timescale of OA to be much shorter, ∼3–4 days. At 3–5 km altitudes where biomass burning OA is predicted to be semisolid, the heterogeneous oxidation timescale is estimated as ∼6 days to 3 weeks and decreases with increasing OH concentrations within plumes. We show that the simulated mass loss of OA is strongly size-dependent, where smaller particles oxidize more rapidly compared to larger particles due to their greater per-particle surface area-to-volume ratio. Increasing urbanization and deforestation in the Amazon in the future might increase OH concentrations in the background Amazon, causing faster oxidation of OA. At higher altitudes above liquid clouds, especially in the upper troposphere where temperatures approach ∼250 K, future measurements are needed to reduce the uncertainties related to the mass loss of OA at colder temperatures and low relative humidity conditions due to its heterogeneous OH oxidation.
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Sulfide Immobilization: Investigating the Impact of a Protective Sulfide-Bearing Layer Formed by Siderite (FeCO3)
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1021/acsearthspacechem.3c00080
Sulfate-rich wastewater poses ecological hazards to freshwater ecosystems, and sulfate is highly regulated in many Minnesota lakes. Biological sulfate reduction results in the reduction of sulfate to sulfide, and this process is used to remediate acid mine drainage. Theoretically, the aqueous sulfide can be immobilized into a solid-phase material and removed from the aqueous system. This study focuses on sulfide immobilization using iron-bearing waste minerals. Specifically, the extent of reaction of siderite (FeCO3), an abundant ferrous mineral in some mining wastes, with sulfide was studied. Mildly acidic batch reactors containing powdered siderite were consecutively injected with a sodium sulfide solution. Solid reaction products were identified and characterized using powder X-ray diffraction, scanning and transmission electron microscopy, and energy-dispersive X-ray spectroscopy. Mackinawite (FeS) appeared to be the most abundant product, with greigite (Fe3S4) also detected. Results reveal that the immobilization capacity of sulfide by siderite is limited by the concentration of the Fe2+(aq) presented in the system immediately before the initial sulfide exposure as the Fe2+(aq) levels are not replenished after sulfidation. These results improve our understanding of the sulfidation of siderite and provide insight to improve the viability of using siderite-containing mining waste rock in a sulfate remediation technology.
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Investigation of Gas-Phase Products from the NO3 Radical Oxidation of Δ-3-Carene
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-25 , DOI: 10.1021/acsearthspacechem.3c00020
Organic aerosol in the atmosphere has an impact on climate, visibility, and human health. Oxidation of biogenic volatile organic compounds forms secondary organic aerosols by lowering the volatility of the product molecules and thus enhancing partitioning to the particle phase. The NO3-initiated oxidation of Δ-3-carene was studied because it connects the interaction between biogenic and anthropogenic emissions to form aerosols. This work characterized the first-generation gas-phase products of the NO3-initiated oxidation of Δ-3-carene in a 7.4 m3 Teflon FEP chamber using a Vocus proton-transfer-reaction time-of-flight mass spectrometer (Vocus) and a high-resolution time-of-flight chemical-ionization mass spectrometer (CIMS) using iodide adducts. The mass spectra not only show the presence of most of the expected products, including dicarbonyl, hydroxy nitrate, carbonyl nitrate, hydroxy dicarbonyl, and dicarbonyl nitrate but also show significant fragmentation of the parent ions in the Vocus through the loss of water and/or nitric acid and other neutral fragments. Parent and fragment ions were grouped together, taking advantage of gas-wall interactions in Teflon tubing, which separate the molecules by their inlet delay time. After grouping product ions, the Vocus signals were used to determine the gas-phase product yields for the NO3 + Δ-3-carene reaction. A comparison between the Vocus and iodide CIMS data allowed the sensitivity of the iodide CIMS to be investigated. Understanding the mechanism of the oxidation of Δ-3-carene by NO3 radicals allows for a better understanding of the sources of organic nitrate in the atmosphere and can improve the interpretation of field data and the representation of this chemistry in models.
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